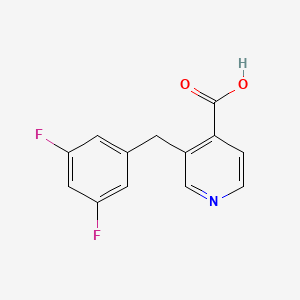
3-(N,N-Dimethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole is a complex organic compound known for its unique chemical structure and properties This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzaldehydes. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Photoredox catalysts, visible light irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the indazole core can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indole
- 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Benzimidazole
Uniqueness
Compared to similar compounds, 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole stands out due to its unique combination of the indazole core, trifluoromethyl group, and dimethylaminoethoxy side chain.
Properties
CAS No. |
21487-12-7 |
|---|---|
Molecular Formula |
C18H18F3N3O |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine |
InChI |
InChI=1S/C18H18F3N3O/c1-23(2)10-11-25-17-15-8-3-4-9-16(15)24(22-17)14-7-5-6-13(12-14)18(19,20)21/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
PZVXOQBSEVRLKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)



![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)


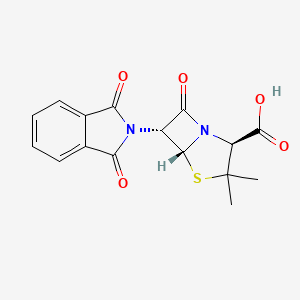
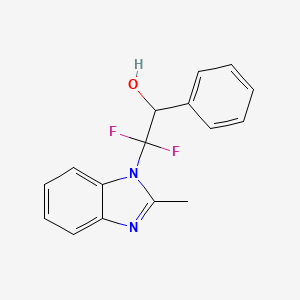
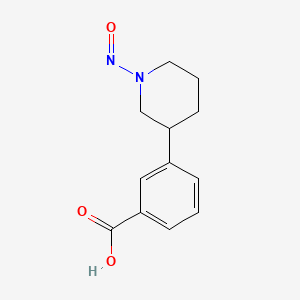
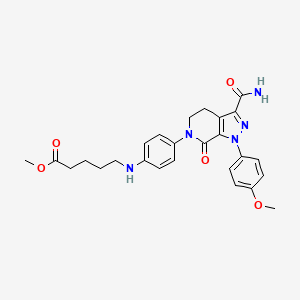
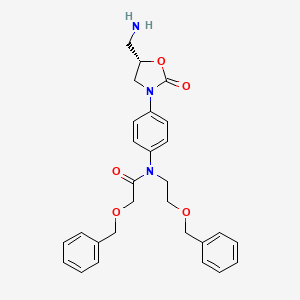
![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)
